Fmoc-D-Dab-OH
CAS No.: 201484-12-0
VCID: VC21538572
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-D-Dab-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-α,β-diaminobutyric acid, is a protected amino acid derivative commonly used in peptide synthesis. It is a crucial component in the synthesis of peptides, particularly those that require the incorporation of D-α,β-diaminobutyric acid (D-Dab) residues. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for the amino function, allowing for selective deprotection and coupling during peptide synthesis. Applications in Peptide SynthesisFmoc-D-Dab-OH is used in solid-phase peptide synthesis (SPPS), a method widely employed for synthesizing peptides. The Fmoc group is removable under mild conditions, allowing for the sequential addition of amino acids to a growing peptide chain. This compound is particularly useful when incorporating D-Dab into peptides, which can be important for structural or functional reasons, such as altering peptide conformation or enhancing stability. Comparison with Other Fmoc-Protected DerivativesOther Fmoc-protected derivatives, like Fmoc-D-Dab(aloc)-OH and Fmoc-D-Dab(Boc)-OH, are used in similar contexts but with different protecting groups on the side chain. For example:
These protecting groups are chosen based on their stability and ease of removal during peptide synthesis. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 201484-12-0 | ||||||||||||
Product Name | Fmoc-D-Dab-OH | ||||||||||||
Molecular Formula | C19H20N2O4 | ||||||||||||
Molecular Weight | 340.4 g/mol | ||||||||||||
IUPAC Name | (2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | ||||||||||||
Standard InChI | InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m1/s1 | ||||||||||||
Standard InChIKey | ZZDRDGKSMGGBDI-QGZVFWFLSA-N | ||||||||||||
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC[NH3+])C(=O)[O-] | ||||||||||||
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O | ||||||||||||
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC[NH3+])C(=O)[O-] | ||||||||||||
Synonyms | 201484-12-0;Fmoc-D-Dab-OH;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoicacid;FMOC-D-DAB(Z)-OH;CTK8C5144;MolPort-006-705-640;ZINC2560722;(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoicAcid;0338AB;ANW-74343;N-a-Fmoc-D-2,4-diaminobutyricacid;RTR-009381;AJ-40633;AK-61237;AN-30179;(R)-2-(Fmoc-amino)-4-aminobutanoicacid;TR-009381;FT-0679764;I04-1228;(2R)-4-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoicacid | ||||||||||||
PubChem Compound | 7019710 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume